![molecular formula C22H18ClN5OS B2456539 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 873856-83-8](/img/structure/B2456539.png)

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

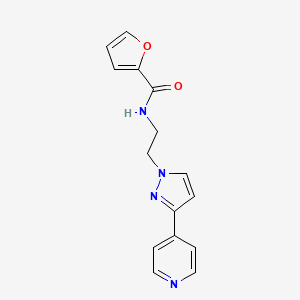

Description

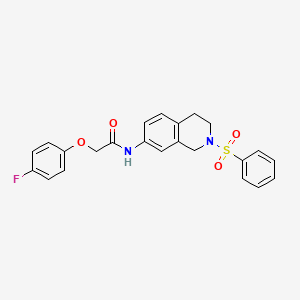

The compound “(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a benzo[d]thiazol-2-yl group, a pyrazin-2-yl group, and a 4-(3-chlorophenyl)piperazin-1-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been synthesized as topoisomerase I inhibitors . Another study reported the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one via consecutive C–C and C–N bond formation in water .Applications De Recherche Scientifique

Composés Antituberculeux

Les composés à base de benzothiazole ont été synthétisés et étudiés pour leurs propriétés antituberculeuses . Les concentrations inhibitrices de ces nouvelles molécules synthétisées ont été comparées à celles de médicaments de référence standard, et il a été constaté que les nouveaux dérivés de benzothiazole présentaient une meilleure puissance d'inhibition contre M. tuberculosis .

Activité Antioxydante

Les dérivés du thiazole, y compris ceux contenant une fraction benzothiazole, ont été étudiés pour leurs propriétés antioxydantes . Ces composés peuvent contribuer à protéger l'organisme des dommages causés par des molécules nocives appelées radicaux libres .

Activité Analgésique et Anti-inflammatoire

Les dérivés du thiazole se sont également avérés posséder des propriétés analgésiques (soulagement de la douleur) et anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par la douleur et l'inflammation .

Activité Antimicrobienne et Antifongique

Des composés contenant un cycle thiazole se sont avérés posséder des activités antimicrobiennes et antifongiques . Cela les rend potentiellement utiles dans le traitement de diverses infections .

Activité Antivirale

Les dérivés du thiazole se sont avérés posséder des propriétés antivirales . Cela les rend potentiellement utiles dans le traitement des infections virales .

Activité Antitumorale et Cytotoxique

Des composés à base de benzothiazole ont été synthétisés et étudiés pour leurs activités antitumorales et cytotoxiques . Ces composés ont montré des effets puissants sur divers types de cellules cancéreuses .

Activité Neuroprotectrice

Les dérivés du thiazole se sont avérés posséder des propriétés neuroprotectrices . Cela les rend potentiellement utiles dans le traitement des maladies neurodégénératives .

Activité Diurétique

Les dérivés du thiazole se sont avérés posséder des propriétés diurétiques . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une rétention d'eau .

Orientations Futures

Mécanisme D'action

Target of Action

tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium.

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways may be involved in the synthesis of the compound and could potentially be affected by its presence.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that inhibit the growth of this bacterium.

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5OS/c23-15-4-3-5-16(14-15)27-10-12-28(13-11-27)22(29)20-19(24-8-9-25-20)21-26-17-6-1-2-7-18(17)30-21/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTBNIWZTIVMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2456461.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/structure/B2456470.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)

![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)

![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456478.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)